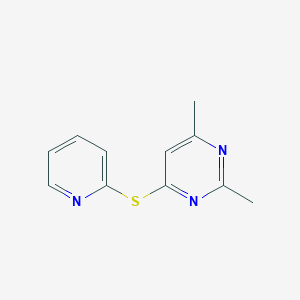

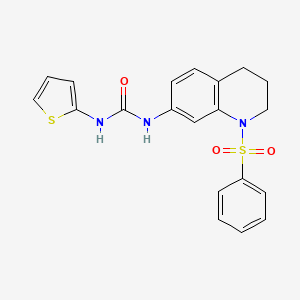

![molecular formula C18H12Cl4N2O2S B2565934 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine CAS No. 338955-98-9](/img/structure/B2565934.png)

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine" is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and potential chemotherapeutic properties. Pyrimidine derivatives have been extensively studied for their biological activities, including antiviral, antibacterial, and anticancer effects. The specific compound is structurally related to other pyrimidine derivatives that have been investigated for their spectroscopic properties, molecular structure, and potential as chemotherapeutic agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the alkylation of thione precursors or cyclization reactions to form the pyrimidine ring. For example, 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines were synthesized by S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides . Although the specific synthesis pathway for "2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine" is not provided, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and potential energy distribution of the molecules. The molecular docking studies suggest that these compounds could exhibit inhibitory activity against certain proteins, indicating potential medicinal applications .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including bromination to yield halogenated products, which in some cases have shown fungicidal activity . The reactivity of different functional groups within the pyrimidine ring can lead to a range of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential, are crucial for understanding their reactivity and interaction with biological targets. These properties can be theoretically predicted using quantum chemical calculations and are supported by experimental spectroscopic data . The molecular electrostatic potential maps indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is valuable for predicting reactivity and potential biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Studies detail the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing methods that could be relevant for synthesizing compounds with similar structural features. Base-induced decomposition of these dioxetanes in DMSO yields chemiluminescence, a property that could be explored for similar compounds (Watanabe et al., 2010).

Crystal Structure and Cytotoxic Activity : The crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been investigated. This research offers insights into the structural and biological activities of thiopyrimidine derivatives, which may parallel the applications of the compound (Stolarczyk et al., 2018).

Potential Applications

Antiviral Activity : Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity provides evidence of the therapeutic potential of pyrimidine derivatives against a range of viruses, suggesting similar compounds could also exhibit antiviral properties (Holý et al., 2002).

Fungicidal Activity : Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have been studied for their salt forms and fungicidal activity, indicating the potential use of sulfanyl pyrimidine derivatives in agricultural applications (Erkin et al., 2016).

properties

IUPAC Name |

4-(3,4-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-11-12(19)3-2-4-13(11)20)24-17(16)26-10-5-6-14(21)15(22)7-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORJFTXKKBUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

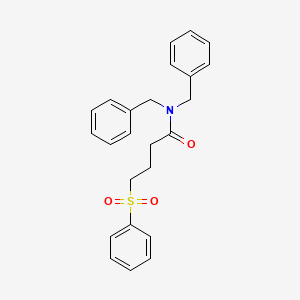

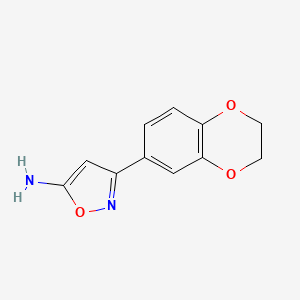

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

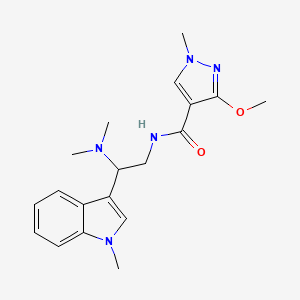

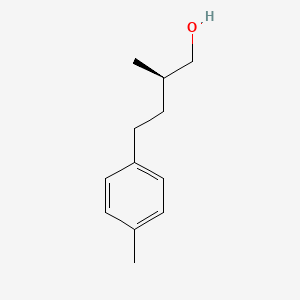

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

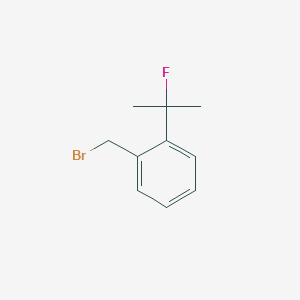

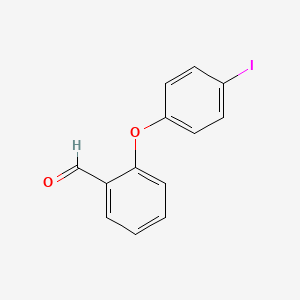

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)

![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)